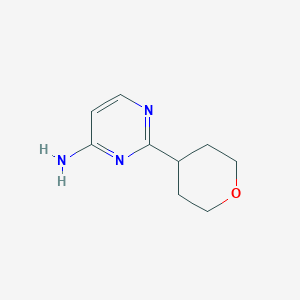![molecular formula C15H23NO B1420140 N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine CAS No. 1019594-13-8](/img/structure/B1420140.png)
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug. It is a derivative of tramadol, which is a widely used pain medication. O-Desmethyltramadol has been studied for its potential use in the treatment of chronic pain, as well as for its abuse potential. In
Mecanismo De Acción
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol acts as an agonist at the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also acts as an inhibitor of the reuptake of norepinephrine and serotonin, which are neurotransmitters involved in pain modulation. This dual mechanism of action is thought to contribute to the analgesic effects of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol has been found to have similar biochemical and physiological effects to other opioid analgesics. It produces analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause physical dependence and addiction with chronic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the dosage and purity of the drug. It also has a longer duration of action and greater potency than tramadol, which may make it more effective in certain experimental models. However, N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol also has limitations. It has a narrow therapeutic window, meaning that the difference between the effective dose and the toxic dose is small. It also has the potential to cause respiratory depression and other adverse effects, which can be problematic in experimental settings.
Direcciones Futuras
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol. One area of interest is its potential use in the treatment of chronic pain. Further studies are needed to determine the optimal dosage and duration of treatment, as well as to evaluate its safety and efficacy in humans. Another area of interest is its abuse potential. N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol has been found to have similar effects to other opioid analgesics, and it may have the potential for abuse and addiction. Further studies are needed to evaluate its abuse liability and to develop strategies for preventing misuse. Finally, there is interest in developing new analogues of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol that may have improved pharmacological properties, such as greater selectivity for the μ-opioid receptor or reduced potential for abuse.
Conclusion:
In conclusion, N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol is a synthetic opioid analgesic that has been studied for its potential use in the treatment of chronic pain. It acts as an agonist at the μ-opioid receptor and inhibits the reuptake of norepinephrine and serotonin. It produces analgesia, sedation, respiratory depression, and euphoria, and it has the potential to cause physical dependence and addiction with chronic use. N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol has several advantages for use in lab experiments, but it also has limitations. There are several future directions for research on N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol, including its potential use in the treatment of chronic pain, its abuse potential, and the development of new analogues.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol has been studied for its potential use in the treatment of chronic pain. In a study conducted by Hara et al. (2015), N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol was found to have a longer duration of action and greater potency than tramadol in a rat model of neuropathic pain. Another study by Suzuki et al. (2016) found that N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amineramadol was effective in reducing pain in a mouse model of chronic inflammatory pain.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-6-5-8-14(10-12)16-11-13-7-3-4-9-15(13)17-2/h3-4,7,9,12,14,16H,5-6,8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSAJSIBNOUZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)




![6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420067.png)


![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)
![1-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1420076.png)
![1-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1420077.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)